Methyl 3-bromo-4-cyanobenzoate
CAS No.: 942598-44-9
Cat. No.: VC3811436
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942598-44-9 |
---|---|
Molecular Formula | C9H6BrNO2 |
Molecular Weight | 240.05 g/mol |
IUPAC Name | methyl 3-bromo-4-cyanobenzoate |
Standard InChI | InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 |
Standard InChI Key | NPUBMRDPZDMJDK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C#N)Br |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is characterized by a benzoate backbone with three distinct functional groups:
-
Bromine at position 3: Introduces steric bulk and electron-withdrawing effects.
-
Cyano group at position 4: Enhances electrophilicity and participates in dipolar interactions.
-
Methyl ester at position 1: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.
The planar aromatic system and substituent arrangement are confirmed by spectral data:
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 240.05 g/mol | |
Exact Mass | 238.958 g/mol | |
LogP (Partition Coefficient) | 2.11 | |
Topological Polar Surface Area | 50.09 Ų | |
Hazard Statements | H302 (Harmful if swallowed) |
The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for cross-phase reactions. Its polar surface area indicates limited hydrogen-bonding capacity, aligning with its stability in non-aqueous media .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for methyl 3-bromo-4-cyanobenzoate are disclosed in public literature, analogous compounds provide insights into plausible pathways:
-
Bromination of Methyl 4-Cyanobenzoate: Electrophilic aromatic substitution using bromine () or bromosuccinimide (NBS) in the presence of Lewis acids like .
-
Esterification of 3-Bromo-4-cyanobenzoic Acid: Acid-catalyzed reaction with methanol, employing or as a catalyst .
Applications in Organic Synthesis
Building Block for Heterocycles
Methyl 3-bromo-4-cyanobenzoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For example:
-
Schiff Base Formation: Condensation with primary amines yields imines (), as demonstrated in the catalyst-free synthesis of (E)-4-cyano-3-(((2-(cyanomethyl)phenyl)imino)methyl)benzoate derivatives .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, leveraging the bromine substituent’s reactivity .
Comparative Analysis with Structural Analogues
Methyl 4-Bromo-3-Cyanobenzoate (Isomer)
This positional isomer (CAS 1232424-44-0) shares the same molecular formula but differs in substituent arrangement. Key contrasts include:
-
Reactivity: The para-bromo substituent may alter electronic effects in electrophilic substitution.
-
Crystallinity: Steric differences could influence melting points and solubility .
Methyl 3-Chloro-4-Cyanobenzoate
Replacing bromine with chlorine reduces molecular weight (214.60 g/mol) and polarizability, impacting reactivity in cross-coupling reactions.
Future Research Directions
-
Catalytic Applications: Investigate palladium-catalyzed couplings for functionalized biaryl synthesis.
-
Biological Screening: Evaluate antimicrobial or anticancer activity given the cyano group’s electron-deficient nature.
-
Materials Science: Explore use in liquid crystals or polymers via cyano-mediated dipole interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume